4-bromo-1-methyl-1H-Indole-6-methanol
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Overview
Description
4-bromo-1-methyl-1H-Indole-6-methanol is a derivative of indole, a significant heterocyclic compound widely recognized for its diverse biological activities. Indole derivatives are known for their applications in various fields, including medicinal chemistry, due to their ability to interact with multiple biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) under reflux conditions . The resulting bromoindole can then be subjected to a Grignard reaction with formaldehyde to introduce the methanol group .
Industrial Production Methods
Industrial production of 4-bromo-1-methyl-1H-Indole-6-methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-1H-Indole-6-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: Pd/C with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-bromo-1-methyl-1H-Indole-6-carboxylic acid.
Reduction: 1-methyl-1H-Indole-6-methanol.
Substitution: 4-substituted-1-methyl-1H-Indole-6-methanol derivatives.
Scientific Research Applications
4-bromo-1-methyl-1H-Indole-6-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-Indole-6-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus allows it to bind with high affinity to these targets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-methylindole
- 1-methyl-1H-Indole-6-methanol
- 4-bromo-1H-Indole-6-methanol
Uniqueness
4-bromo-1-methyl-1H-Indole-6-methanol is unique due to the presence of both a bromo and a methanol group on the indole nucleus. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H10BrNO |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
(4-bromo-1-methylindol-6-yl)methanol |
InChI |
InChI=1S/C10H10BrNO/c1-12-3-2-8-9(11)4-7(6-13)5-10(8)12/h2-5,13H,6H2,1H3 |
InChI Key |
JNFKSGSGSKSMEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2Br)CO |
Origin of Product |
United States |
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